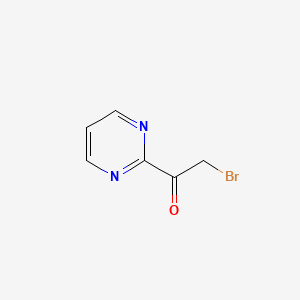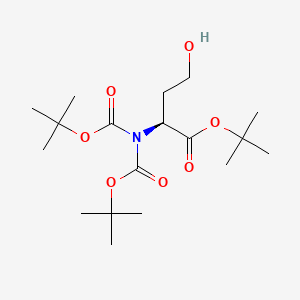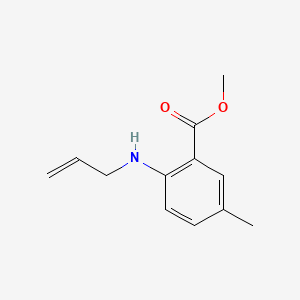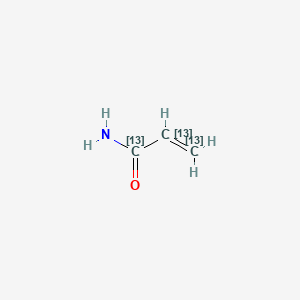
(R)-(-)-Camptothecin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-Camptothecin-d5 is a deuterated form of ®-(-)-Camptothecin, a naturally occurring alkaloid derived from the Camptotheca acuminata tree. This compound is known for its potent anti-cancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is essential for DNA replication. The deuterated form, ®-(-)-Camptothecin-d5, is used in scientific research to study the pharmacokinetics and metabolic pathways of camptothecin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Camptothecin-d5 involves the incorporation of deuterium atoms into the camptothecin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of ®-(-)-Camptothecin-d5 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-Camptothecin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the lactone ring to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated camptothecin derivatives.
Substitution Products: Functionalized camptothecin derivatives with various substituents.
Scientific Research Applications
®-(-)-Camptothecin-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of camptothecin derivatives.
Biology: Employed in cell biology research to investigate the effects of topoisomerase I inhibition on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of camptothecin-based drugs.
Industry: Applied in the development of new anti-cancer drugs and formulations.
Mechanism of Action
®-(-)-Camptothecin-d5 exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication by creating transient single-strand breaks. ®-(-)-Camptothecin-d5 stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately results in cell death, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Topotecan: A camptothecin derivative used in cancer therapy.
Irinotecan: Another camptothecin derivative with similar anti-cancer properties.
9-Aminocamptothecin: A modified camptothecin with enhanced water solubility.
Uniqueness: ®-(-)-Camptothecin-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. The deuterium atoms also help in tracing the metabolic pathways and understanding the behavior of camptothecin derivatives in biological systems.
Properties
IUPAC Name |
(19R)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-XNUBIDPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide](/img/structure/B589944.png)


![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aS-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/new.no-structure.jpg)


![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)

![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)

